This compound can be sourced from chemical suppliers such as Matrix Scientific and Sigma-Aldrich, where it is marketed for research purposes. The compound is categorized under organic chemicals, specifically as a piperidine derivative due to the presence of a piperidine ring in its structure. Its CAS number is 412355-86-3, and it has an MDL number of MFCD12026965, indicating its registration in chemical databases for research and industrial use .
The synthesis of 2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride can involve several methods, but one notable approach is through the reaction of 4-aminopiperidine with nicotinonitrile. This process typically requires specific conditions to optimize yield and purity.
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired dihydrochloride salt form .
The molecular structure of 2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride features a piperidine ring attached to a nicotinonitrile moiety.
The compound's three-dimensional arrangement can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that are crucial for understanding its reactivity .
2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride participates in various chemical reactions due to the functional groups present in its structure.
These reactions are significant in the context of medicinal chemistry where modifications to the core structure can lead to the development of new pharmacological agents .
The mechanism of action for 2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Studies often utilize binding assays and cellular models to elucidate these mechanisms, providing data on efficacy and potency .
The applications of 2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride span across several scientific fields:
2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride (Chemical Formula: C₁₁H₁₆Cl₂N₄; PubChem CID: 46736935 [3]) represents a strategically engineered hybrid molecule combining two pharmacologically significant motifs: the aminopiperidine scaffold and the nicotinonitrile heterocycle. The aminopiperidine moiety provides a basic nitrogen center capable of salt formation (dihydrochloride in this case), enhancing solubility and bioavailability. Its 4-aminopiperidine subunit features a primary amine at the equatorial position, allowing for hydrogen bonding interactions with biological targets [5] [8]. The nicotinonitrile component contributes a hydrogen bond-accepting pyridine ring with an electron-withdrawing cyano group (–C≡N) at the 2-position, influencing electron distribution and molecular recognition properties. This hybrid architecture positions the compound as a versatile building block in drug discovery, particularly for targeting nucleotide-binding sites or enzymatic pockets accommodating both hydrogen bond donors and acceptors [2] [8].
Table 1: Structural Components of 2-(4-Aminopiperidin-1-yl)nicotinonitrile Dihydrochloride
Component | Structural Role | Pharmacophoric Properties |
---|---|---|
4-Aminopiperidine | Saturated N-heterocycle with primary amine at C4 | Hydrogen bond donor capacity; conformational flexibility; enhances membrane permeability |
Nicotinonitrile | 3-Cyanopyridine ring | Hydrogen bond acceptor; π-π stacking capability; electron-deficient character |
Dihydrochloride salt | Ionic form (protonated piperidine nitrogen and amines) | Improved aqueous solubility and crystallinity |
The strategic integration of piperidine and pyridine nuclei in drug design gained momentum following the recognition that >18% of FDA-approved nitrogen-containing heterocyclic drugs incorporate these scaffolds [2]. Aminopiperidine derivatives emerged as privileged structures in the 2010s, evidenced by patents like US8883805B2 (2014) detailing synthetic routes to chiral 3-aminopiperidine xanthines as biologically active compounds [4]. Concurrently, nicotinonitrile derivatives were explored for their kinase inhibitory potential and metabolic stability advantages over phenyl analogues [2]. The specific molecular hybridization yielding 2-(4-aminopiperidin-1-yl)nicotinonitrile reflects medicinal chemistry strategies to optimize physicochemical properties—replacing phenyl with pyridine rings improves metabolic stability by 160-fold in documented cases [2]. Commercial availability of related building blocks like (4-aminopiperidin-1-yl)acetic acid hydrochloride (CAS: 1211452-06-0) after 2012 facilitated derivative synthesis [5], with Sigma-Aldrich listing 2-(4-aminopiperidin-1-yl)nicotinonitrile dihydrochloride as a research chemical by 2020 [7]. Its emergence parallels the broader trend of leveraging aminopiperidine hybrids in oncology and CNS drug discovery, exemplified by compounds such as 2-((4-aminopiperidin-1-yl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione (CID: 58001768) [6].
Table 2: Historical Development Timeline of Key Aminopiperidine Hybrids
Year Range | Development Milestone | Significance |
---|---|---|
Pre-2010 | FDA approval of piperidine/pyridine-containing drugs (e.g., abiraterone, roflumilast) | Validated therapeutic relevance of core scaffolds |
2010–2015 | Patents on aminopiperidine synthetic methodologies (e.g., US8883805B2 [4]) | Enabled scalable production of chiral aminopiperidine intermediates |
2015–2020 | Commercialization of 4-aminopiperidine building blocks (e.g., CAS 1211452-06-0 [5]) | Increased accessibility for structure-activity relationship studies |
2020–Present | Listing of 2-(4-aminopiperidin-1-yl)nicotinonitrile dihydrochloride (Sigma-Aldrich [7]) | Entry into screening libraries as hybrid pharmacophore |
Despite its promising scaffold architecture, fundamental research gaps exist for 2-(4-aminopiperidin-1-yl)nicotinonitrile dihydrochloride:
Table 3: Priority Research Questions and Proposed Experimental Approaches
Research Question | Experimental Approach | Expected Impact |
---|---|---|
What are the primary macromolecular targets? | Affinity-based proteomics; kinase panel screening | Identification of lead therapeutic indications |
How do C4 substituents on pyridine affect potency? | Synthesis of C4-halogenated/alkylated analogues; biochemical assays | SAR refinement for target engagement |
Does stereochemistry influence activity? | Chiral resolution of piperidine enantiomers; cellular assays | Optimization of enantiomeric purity for efficacy |
What are the metabolic stability characteristics? | Liver microsome incubation + LC-MS metabolite identification | Early identification of metabolic liabilities |
The resolution of these questions would position this hybrid scaffold as a validated starting point for programs targeting oncological, infectious, or neurological diseases where piperidine-pyridine hybrids show established efficacy [2] [8].
Compound List
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7